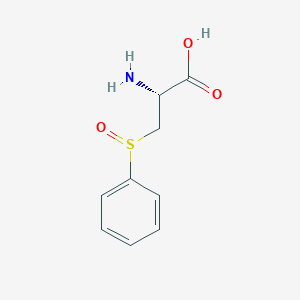![molecular formula C17H31N3O5 B10837680 N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837680.png)
N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N’,3-dihydroxy-2-propan-2-ylbutanediamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a methylamino group, and multiple hydroxyl and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N’,3-dihydroxy-2-propan-2-ylbutanediamide typically involves multiple steps, starting with the preparation of the cyclohexyl and methylamino precursors. The key steps include:
Formation of the cyclohexyl precursor: This can be achieved through the hydrogenation of cyclohexene in the presence of a suitable catalyst.
Introduction of the methylamino group: This step involves the reaction of the cyclohexyl precursor with methylamine under controlled conditions.
Coupling with the oxopropan-2-yl group: This step requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Addition of the dihydroxy and propan-2-yl groups: These groups are introduced through a series of hydroxylation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N’,3-dihydroxy-2-propan-2-ylbutanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N’,3-dihydroxy-2-propan-2-ylbutanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N’,3-dihydroxy-2-propan-2-ylbutanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methylcyclohexylamine: A simpler compound with a similar methylamino group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the additional functional groups present in the target compound.
N,N-dimethylcyclohexylamine: Similar structure but with two methyl groups attached to the nitrogen.
Uniqueness
N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N’,3-dihydroxy-2-propan-2-ylbutanediamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H31N3O5 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide |
InChI |
InChI=1S/C17H31N3O5/c1-10(2)13(14(21)17(24)20-25)16(23)19-12(15(22)18-3)9-11-7-5-4-6-8-11/h10-14,21,25H,4-9H2,1-3H3,(H,18,22)(H,19,23)(H,20,24) |
InChI Key |
OOYLWSYMDSXZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)NO)O)C(=O)NC(CC1CCCCC1)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[Methyl(2-phenylethyl)amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B10837600.png)

![(1S,2R,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B10837626.png)

![5-amino-N,5-dimethyl-N-[1-[methyl-[2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837636.png)
![[6-(2-Benzhydryloxyimino-pentyl)-5,6,7,8-tetrahydro-naphthalen-1-yloxy]-acetic acid](/img/structure/B10837639.png)
![(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837643.png)
![7-[3-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]pentanoyl]amino]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B10837650.png)
![4-[4-(9-Methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837653.png)
![(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837660.png)
![N-(Tert-Butoxycarbonyl)-3-Methyl-L-Valyl-(4r)-N-{(1r,2s)-1-[(Cyclopropylsulfonyl)carbamoyl]-2-Ethenylcyclopropyl}-4-[(6-Methoxyisoquinolin-1-Yl)oxy]-L-Prolinamide](/img/structure/B10837668.png)
![1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B10837671.png)
![2-[[6-[(2Z)-2-benzhydryloxyiminopentyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10837675.png)
![cyclo[D-Asp-Pro-D-Gly(thien-2-yl)-Leu-D-Trp]](/img/structure/B10837679.png)
